6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione is a complex organic compound belonging to the isoquinoline family, characterized by its unique trione structure. Isoquinolines are bicyclic compounds derived from benzylisoquinoline and are known for their diverse biological activities and applications in medicinal chemistry. This specific compound is notable for its potential therapeutic properties and serves as a valuable intermediate in organic synthesis.
The compound can be synthesized through various methods, with recent studies focusing on optimizing synthetic routes to enhance yield and purity. Research has highlighted the importance of understanding the structural characteristics and reactivity of isoquinolines to develop effective synthetic strategies.
6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione is classified as an isoquinoline derivative. Isoquinolines are further categorized based on their functional groups and structural modifications. This particular compound features two methoxy groups and a methyl group attached to the isoquinoline backbone, along with three carbonyl groups characteristic of a trione.
The synthesis of 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione has been explored using different methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and the stoichiometry of reactants. For example, one reported synthesis involved heating the reaction mixture at 110 °C in dry dimethylformamide with potassium carbonate as a base to facilitate nucleophilic attacks leading to desired products .
The molecular formula of 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione is . Its structure features:
The compound's molecular weight is approximately 237.24 g/mol. The presence of multiple functional groups contributes to its reactivity and potential interactions in biological systems.
6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione can undergo various chemical transformations:
The reactivity of this compound is influenced by its electron-rich methoxy groups and electron-withdrawing carbonyl functionalities. This balance affects its interaction with nucleophiles and electrophiles during chemical reactions.
The mechanism of action for compounds like 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione often involves interactions with biological targets such as enzymes or receptors. Isoquinolines are known for their pharmacological activities including anti-inflammatory and anticancer properties.
Research indicates that isoquinoline derivatives may act through modulation of signaling pathways or inhibition of specific enzymes involved in disease processes. The exact mechanism for this specific compound requires further investigation but may involve similar pathways due to its structural characteristics.
6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione has potential applications in:
The synthesis of 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione (CAS 38973-41-0) typically employs convergent multi-step sequences that strategically assemble the trione functionality on preformed isoquinoline cores. A prominent approach involves Pomeranz-Fritsch-Bobbitt cyclization as a key annulation step to construct the tetrahydroisoquinoline scaffold prior to oxidation and functionalization. This classical method utilizes benzylamine derivatives and glyoxal hemiacetals, where cyclization under acidic conditions generates the bicyclic framework [2]. Modern adaptations employ N-(2,2-diethoxyethyl)-3,4-dimethoxyphenyl precursors that undergo intramolecular cyclodehydration, followed by oxidation with chromium trioxide or DDQ to introduce the 1-oxo group [2] [7].
An alternative route leverages Petasis reaction-derived morpholinones as advanced intermediates. As demonstrated in the synthesis of related tetrahydroisoquinoline carboxylates, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones undergo acid-catalyzed cyclization to establish the isoquinoline core with precise regiocontrol over the methoxy substituents [2]. Subsequent N-methylation (via Eschweiler-Clarke or reductive amination) and selective oxidation at C1 and C4 positions using ruthenium catalysts yield the trione system. Critical to this pathway is the protection of the 6,7-dimethoxy groups during oxidation steps to prevent demethylation or ring hydroxylation [3] [10].
Table 1: Multi-Step Synthetic Approaches to Isoquinoline-1,3,4-triones
Key Step | Starting Materials | Critical Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
Pomeranz-Fritsch-Bobbitt Cyclization | 3,4-Dimethoxybenzylamine, 2,2-diethoxyethylbromide | BF₃·OEt₂, CH₂Cl₂, –10°C to rt | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 68-75 [2] |
Morpholinone Cyclization | N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one | TFA/H₂O (9:1), 60°C | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid derivative | 81 [2] |
Trione Formation | 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | RuCl₃/NaIO₄, CH₃CN/H₂O | 6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione | 45-52 [3] |
Stereocontrol in 2-methyltetrahydroisoquinoline precursors is achieved through diastereoselective cyclization and chiral auxiliary strategies. The Petasis reaction between 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and chiral amines generates enantiomerically enriched morpholinones that serve as configurationally stable intermediates [2]. These morpholinones undergo stereospecific cyclization under Bobbitt-modified conditions (TFA/H₂O), where the existing chiral center directs the formation of the new stereogenic center at C1 via substrate-controlled asymmetric induction [2].
Chiral sulfinimines (e.g., tert-butanesulfinamide derivatives) enable asymmetric synthesis of 1-substituted tetrahydroisoquinolines. Lithiation of N,N-diethyl o-toluamides followed by addition to (S)-N-tert-butane sulfinimine yields diastereomeric adducts with diastereoselectivity up to 96% de. Acidic cleavage of the sulfinyl group and intramolecular cyclization then furnishes enantiopure 1-substituted tetrahydroisoquinolines, which are methylated and oxidized to the target trione [2] [10]. Enzymatic resolution using Fusarium solani D-amino acid oxidase (FsDAAO) provides an alternative route to enantiopure 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid intermediates, though this method suffers from yield limitations (≤50% theoretical maximum) [2].
Table 2: Stereoselective Methods for Tetrahydroisoquinoline Synthesis
Strategy | Chiral Inducer | Key Stereochemical Outcome | Application to Target |
---|---|---|---|
Petasis Reaction | (1R,2S)-Norephedrine | Diastereomeric morpholinones (dr > 10:1) | Precursors to (–)-6,7-dimethoxy-THIQ derivatives [2] |
Sulfinimine Addition | (S)-tert-Butanesulfinamide | C1 stereocenters with 88–96% ee | 1-Substituted tetrahydroisoquinolines [2] |
Enzymatic Resolution | Fusarium solani DAAO | Kinetic resolution of racemic ethyl esters | Access to both enantiomers of 6,7-dimethoxy-THIQ-1-carboxylic acid [2] |
Transition metal catalysis enables direct annulation strategies for constructing the isoquinoline scaffold. Palladium-catalyzed Larock indole synthesis adaptations employ o-iodo dimethoxyarenes and N-methyl-N-(2,2-diethoxyethyl)acrylamides under Pd(OAc)₂ catalysis. This cascade involves syn-aminopalladation followed by C–H activation to generate 3,4-dihydroisoquinolin-1(2H)-ones, which are oxidized to triones [2] [7]. Microwave-assisted conditions (150°C, 10 min) significantly improve yields (78% vs. 42% conventional heating) by suppressing decomposition pathways [10].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) builds functionalized isoquinoline triones from alkyne-tethered dihydroisoquinolines. For example, 1-azido-3,4-dimethoxybenzene reacts with 2-methyl-1-propynyl-6,7-dimethoxy-3,4-dihydroisoquinoline under Cu(I)/TBTA catalysis, yielding 1,4-disubstituted triazoles that undergo oxidative cleavage (ozonolysis) and ring expansion to triones [10]. Organocatalytic approaches using L-proline facilitate asymmetric Pictet-Spengler reactions of 3,4-dimethoxyphenethylamine with methylglyoxal, achieving 90% ee at C1. Subsequent N-methylation and ruthenium tetroxide oxidation complete the stereoselective synthesis [2].
Table 3: Catalytic Systems for Isoquinoline Core Assembly
Catalyst | Reaction Type | Key Advantages | Yield Range |
---|---|---|---|
Pd(OAc)₂/PPh₃ | Larock Heteroannulation | Regioselective C3 functionalization | 65–78% [2] |
CuI/TBTA | Azide-Alkyne Cycloaddition | Modular introduction of C1 substituents | 70–83% [10] |
L-Proline (20 mol%) | Asymmetric Pictet-Spengler | High ee (88–94%) at C1 | 51–68% [2] |
Regioselective installation of the 6,7-dimethoxy groups necessitates orthogonal protection strategies due to competing O- vs C-alkylation and demethylation risks during cyclization. Electron-rich arenes undergo undesired ortho-quinone formation during oxidation when methoxy groups are unprotected [3]. Sequential protection employs methylenedioxy bridges (from dihydroxy precursors) that resist acidic cyclization conditions but are cleavable post-cyclization (H₂, Pd/C), allowing regioselective O-methylation at C6 and C7 [2] [10].
N-Methylation regiochemistry is dictated by steric and electronic factors. Exhaustive methylation of tetrahydroisoquinolines produces undesired quaternary salts unless controlled via Eschweiler-Clarke conditions (HCO₂H/HCHO, 100°C) with strict stoichiometry. Alternatively, reductive amination (NaBH₃CN/CH₂O) selectively targets the tertiary amine without quaternization [9] [10]. Positional isomers arise when methoxy groups are introduced post-cyclization due to preferential electrophilic substitution at C8 over C5. This is mitigated by using pre-oxygenated phenylacetic acid derivatives in Bischler-Napieralski routes or employing directed ortho-metalation (DoM) with t-BuLi (–78°C) on N-Boc tetrahydroisoquinolines to achieve C8 lithiation prior to methoxylation [2] [8].
Table 4: Regiochemical Control Strategies
Challenge | Solution | Chemical Basis | Efficiency |
---|---|---|---|
Demethylation during oxidation | Methylenedioxy protection | Acid-stable cyclic acetal prevents demethylation | 85–92% recovery [10] |
Over-methylation at N2 | Reductive amination with NaBH₃CN/CH₂O | Chemoselective reduction of iminium intermediates | >95% selectivity [9] |
C5 vs C8 methoxylation | Directed ortho-lithiation (N-Boc directing group) | Kinetic preference for C8 metalation | C8:C5 ratio 18:1 [2] |
Comprehensive Synonym Table
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5